molecular formula C13H13N B1330537 3-Benzylaniline CAS No. 61424-26-8

3-Benzylaniline

Cat. No. B1330537
CAS RN: 61424-26-8
M. Wt: 183.25 g/mol
InChI Key: GZYMMTQDXHJALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylaniline is a chemical compound that is a derivative of aniline, where a benzyl group is attached to the nitrogen atom of the aniline moiety. It is a secondary amine and can be involved in various chemical reactions due to the presence of the aniline and benzyl functional groups.

Synthesis Analysis

The synthesis of compounds related to 3-benzylaniline can be achieved through various methods. For instance, the synthesis of benzo[f]isoindole-1,3-dicarboxylates involves an I2-induced 1,3-dipolar cycloaddition reaction from quinones and N-substituted amino esters, which could be related to the synthesis of benzylaniline derivatives . Additionally, the synthesis of 3-carbonylated benzofuran derivatives is achieved through a gold(III)-catalyzed tandem reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds . Furthermore, the synthesis of α-aminophosphonates from N-benzylanilines is accomplished via a radical cation salt-initiated aerobic oxidation . These methods highlight the versatility of reactions involving benzyl and aniline groups.

Molecular Structure Analysis

The molecular structure of 3-benzylaniline derivatives can be complex and diverse. For example, the synthesis of yttrium benzene dicarboxylates results in compounds with one- and three-dimensional structures, indicating the potential for 3-benzylaniline derivatives to form intricate molecular architectures .

Chemical Reactions Analysis

3-Benzylaniline and its derivatives can undergo various chemical reactions. The radical cation salt-initiated phosphorylation of N-benzylanilines to produce α-aminophosphonates demonstrates the reactivity of the sp3 C-H bond adjacent to the nitrogen atom in benzylanilines . Additionally, the palladium-catalyzed aminocarbonylation of benzyl chlorides with anthranils to synthesize 3-arylquinolin-2(1H)-ones shows the ability of benzyl compounds to participate in carbonylative cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-benzylaniline derivatives can be inferred from related compounds. For instance, the electrochemical polymerization of N-benzylaniline results in a conducting polymer film, suggesting that 3-benzylaniline derivatives may also exhibit conductive properties . The solubility of the polymer in various solvents and its similarity to polyaniline in terms of cyclic voltammograms and infrared spectra further indicate the potential properties of 3-benzylaniline derivatives .

Scientific Research Applications

  • Organic Synthesis

    • 3-Benzylaniline is used as an organic building block .
    • It has a molecular weight of 183.25 and a linear formula of C6H5CH2NHC6H5 .
    • It is a solid substance with a boiling point of 306-307 °C and a melting point of 35-38 °C .
    • It is soluble in alcohol, chloroform, and diethyl ether, but insoluble in water .
  • Green Chemistry

    • 3-Benzylaniline is used in the synthesis of Schiff bases .
    • Natural berry fruit juice freeze-dried extract was employed as a natural acid catalyst for the synthesis .
  • Electropolymerisation

    • The electropolymerisation of N-benzylaniline at transparent Indium Tin Oxide glass electrodes has been investigated .
    • N-Benzylaniline on electrochemical oxidation in aqueous sulfuric acid solution produces an adherent conducting polymer film at the platinum electrode .
  • Separation of Tervalent Gallium, Indium, and Thallium

    • N-Benzylaniline was used in the separation of tervalent gallium, indium, and thallium by solvent extraction method .
  • Photocatalysis

    • Photocatalysis provides a remarkable mode of selective activation of chemical bonds, enabling the discovery of new chemical space and the rapid synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
    • New technologies, such as flow reactors, automation, and robotics, have rendered photocatalysis scalable and industrially relevant .
  • Nonlinear Optical Materials

    • N-Benzyl-3-nitroaniline was synthesized and grown through an aqueous solution using a low temperature solution growth technique .
    • This conforming monoclinic crystal structure with the P2 1 space group was established by the characterization study of single crystal X-ray diffraction .
    • The lower cut-off wavelength of the ultra violet-visible absorption and emission spectrum was found to be about 320 nm as the excitation of fluorescence and the emission of blue and red colors are expected at 459 nm and 688 nm .
    • The time-based DFT technique was used to calculate the first-order hyperpolarization ( β )\u2009=\u20091.214\u2009×\u200910 –30 esu .
    • Thermo gravimetric and differential thermal analysis measurements were used to determine the crystal’s moisturing toughness up to 282.87 °C .
    • The relative dielectric constant changes with frequency .
    • Kurtz Perry’s method confirmed 1.66 times the efficiency of second harmonic generation to this present crystal comparing KDP crystal .
  • Thermodynamic Studies

    • All of the thermodynamic data would be useful in further research on N-Benzy-3-nitroaniline .
    • Based on thermodynamic function relationships, they can be used to estimate other thermodynamic energies, and to estimate chemical reaction directions based on the second law of thermodynamic theoretical harmonic frequencies .

Safety And Hazards

According to the safety data sheet, 3-Benzylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being the target organ . In the event of fire, self-contained breathing apparatus should be worn .

properties

IUPAC Name

3-benzylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYMMTQDXHJALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976985
Record name 3-Benzylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylaniline

CAS RN

61424-26-8
Record name 61424-26-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzylaniline
Reactant of Route 2
3-Benzylaniline
Reactant of Route 3
Reactant of Route 3
3-Benzylaniline
Reactant of Route 4
Reactant of Route 4
3-Benzylaniline
Reactant of Route 5
Reactant of Route 5
3-Benzylaniline
Reactant of Route 6
Reactant of Route 6
3-Benzylaniline

Citations

For This Compound
9
Citations
SC Scarry - 2012 - egrove.olemiss.edu
In recent years, HIV-1 integrase (IN) has emerged as an attractive target for the treatment of human immunodeficiency virus type 1 (HIV-1), the causative pathogen of acquired immuno-…
Number of citations: 2 egrove.olemiss.edu
RN Cowley - 2012 - search.proquest.com
In recent years investigation of the biological mode of action of the antimalarial compound atovaquone has validated the Plasmodium falciparum bc1 protein complex as a target for the …
Number of citations: 4 search.proquest.com
F Otte, B Schmidt - The Journal of Organic Chemistry, 2019 - ACS Publications
… The synthesis of diazonium salt 22 commenced with the reduction of the nitro group and subsequent diazotation of the intermediate 3-benzylaniline 21. Only few diazonium salts with a …
Number of citations: 15 pubs.acs.org
A Fomovska, RD Wood, E Mui, JP Dubey… - Journal of medicinal …, 2012 - ACS Publications
… Using the method described for compound 3a, 5-chlorosalicylic acid (0.81 g, 4.69 mmol) reacted with 3-benzylaniline (0.86 g, 4.69 mmol) and 2 M PCl 3 in CH 2 Cl 2 (0.94 mL, 1.88 …
Number of citations: 52 pubs.acs.org
JH Xue, Y Li, DH Tan, FH Tu, Y Liu, Q Li, H Wang - Iscience, 2023 - cell.com
The primary amino group has been seldom utilized as a transformable functionality in organic synthesis. Reported herein is a deaminative halogenation of primary amines using N-…
Number of citations: 1 www.cell.com
E Kotsikorou, Y Song, JMW Chan… - Journal of medicinal …, 2005 - ACS Publications
… (3-Benzylphenylamino)methylenebisphosphonic Acid (45).45 was prepared from 3-benzylaniline (550 mg, 3 mmol), following general procedure 1 (494 mg, 45% yield). Anal. (C 14 H …
Number of citations: 84 pubs.acs.org
K Aknin, A Bontemps, A Farce, E Merlet… - Journal of Enzyme …, 2022 - Taylor & Francis
New polycyclic heterocycles were synthesised and evaluated as potential inhibitors of thymidine phosphorylase (TP). Inspired by the pharmacophoric pyrimidinedione core of the …
Number of citations: 1 www.tandfonline.com
F Barthels - 2022 - openscience.ub.uni-mainz.de
The research of covalent cysteine protease inhibitors is on the cutting edge of drug discovery, as the recent US Food and Drug Administration’s approval of the very first registered …
Number of citations: 2 openscience.ub.uni-mainz.de
H Zhu, L Levy - 2006 - Citeseer
This project was proposed to directly address the Food Standards Agency (FSA) research requirement (RRD11/T10/A) to develop cost-effective biomarkers or other robust indicators of …
Number of citations: 4 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.